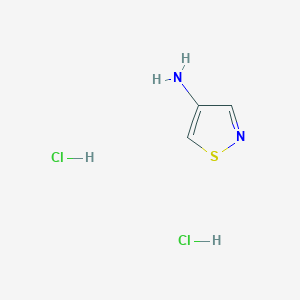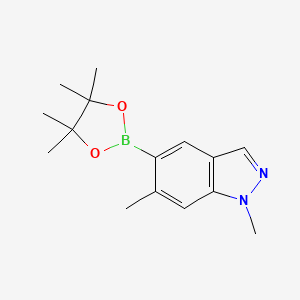
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” is a chemical compound . Its molecular formula is C15H21BN2O2 .
Molecular Structure Analysis
The molecular structure of this compound can be found in various chemical databases .Physical And Chemical Properties Analysis
This compound has physical and chemical properties that can be found in chemical databases . These include its molecular weight, boiling point, melting point, and density .Aplicaciones Científicas De Investigación
Intermediate for Indazole Derivatives
One notable application of this compound is as an intermediate in the synthesis of 1H-indazole derivatives. Research has shown that these derivatives are crucial for developing materials with potential electronic and photonic applications. The synthesis process involves multiple substitution reactions, confirmed through spectroscopic methods like FTIR, NMR, and mass spectrometry. The structural and conformational analyses of these compounds provide insights into their physicochemical properties, which are essential for their application in various fields (W. Ye et al., 2021).
Crystal Structure and DFT Studies
Another significant application is in the crystal structure determination and density functional theory (DFT) studies of similar compounds. These studies are pivotal in understanding the molecular structure, stability, and electronic properties of materials. By comparing DFT calculations with X-ray diffraction data, researchers can validate the molecular structures and explore the electronic and electrostatic potential of these compounds, which are crucial for designing new materials with desired properties (T. Liao et al., 2022).
Boronate Ester Fluorescence Probes
Furthermore, boronate ester derivatives of indazoles have been developed as fluorescence probes for detecting hydrogen peroxide (H2O2), showcasing the compound's utility in biological and chemical sensing applications. The design of these probes takes advantage of the compound's ability to undergo specific reactions in the presence of H2O2, leading to changes in fluorescence properties. Such probes are essential tools in biomedical research for studying oxidative stress and its role in various diseases (Emma V Lampard et al., 2018).
Glycerol-Derived Triazoles for Fungicidal Activity
The chemical versatility of indazole and its derivatives extends to their use in synthesizing glycerol-derived triazoles with significant fungicidal activity. Through the copper(I)-catalyzed azide-alkyne cycloaddition reaction, researchers have developed compounds that show promising efficacy against plant pathogens, highlighting the potential of indazole derivatives in agricultural applications (A. Costa et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BN2O2/c1-10-7-13-11(9-17-18(13)6)8-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOOFBXKXOOCSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2C)N(N=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2383746.png)
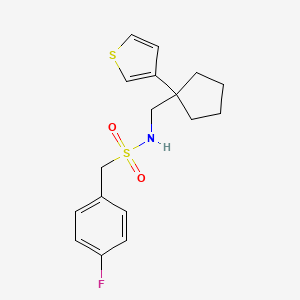
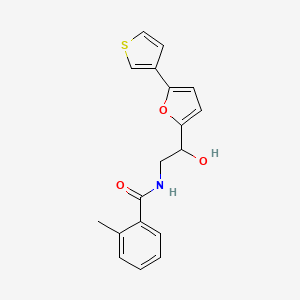
![N-(1-cyanocyclopentyl)-6-methyl-1-[(thiophen-2-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2383754.png)
![N-[(6-Chloro-1H-indol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2383755.png)
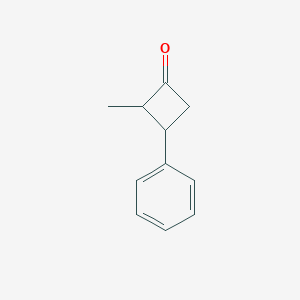

![4-[methyl(phenyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2383760.png)
![2-[4-[2-Fluoro-4-(methylsulfonyl)phenyl]-piperazin-1-yl]ethanol](/img/structure/B2383762.png)

![2-Chloro-1-[2-(2-fluorophenyl)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B2383764.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![2-{4-[4-(tert-butyl)phenyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile](/img/structure/B2383766.png)
